RP-64477

Cholesterol absorption ACAT inhibition Intestinal pharmacology

Researchers studying intestinal cholesterol metabolism often face confounding systemic effects when using bioavailable ACAT inhibitors. RP-64477 solves this with extremely low systemic bioavailability (<2 ng/mL at 2000 mg/kg in rats), confining ACAT inhibition to the GI tract. • IC50 113 nM in Caco-2 cells-~30-fold more potent than avasimibe (3.3 µM) • Non-competitive inhibition kinetics vs. oleoyl-CoA for allosteric mechanism studies • Validated in vivo: reduces cholesterol absorption from 94% to 65% in hypercholesterolemic rat models Supplied with rigorous analytical documentation and cold-chain shipping for global delivery.

Molecular Formula C29H42N2O3S
Molecular Weight 498.7 g/mol
CAS No. 135239-65-5
Cat. No. B1242205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP-64477
CAS135239-65-5
SynonymsN-butyl-3-(4-decyloxybenzamido)-4-(methylthio)benzamide
N-butyl-3-(p-decyloxybenzamido)-4-(methylthio)benzamide
RP 64477
RP-64477
Molecular FormulaC29H42N2O3S
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCCC)SC
InChIInChI=1S/C29H42N2O3S/c1-4-6-8-9-10-11-12-13-21-34-25-17-14-23(15-18-25)29(33)31-26-22-24(16-19-27(26)35-3)28(32)30-20-7-5-2/h14-19,22H,4-13,20-21H2,1-3H3,(H,30,32)(H,31,33)
InChIKeyOZMWNRSILHTVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RP-64477: Potent ACAT Inhibitor with Low Bioavailability


RP-64477 (N-butyl-3-(p-decyloxybenzamido)-4-(methylthio)benzamide) is a potent inhibitor of the cholesterol esterifying enzyme Acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT) [1]. It exhibits nanomolar inhibitory activity across multiple human cell lines (intestinal CaCo-2, hepatic HepG2, and monocytic THP-1) and demonstrates significant in vivo reduction of cholesterol absorption in diet-induced hypercholesterolemic animal models [1]. A defining characteristic is its extremely low systemic bioavailability following oral administration, which confines its action predominantly to the gastrointestinal tract [1].

1
Gut-restricted ACAT inhibition study design with low systemic exposure context
2
Non-competitive allosteric mechanism investigation (oleoyl-CoA independent)
3
Intestinal cholesterol absorption model validation and assay benchmarking

Why RP-64477 Cannot Be Replaced by Other ACAT Inhibitors


ACAT inhibitors are a chemically diverse class with profound differences in potency, tissue selectivity, and pharmacokinetic profiles. Substituting RP-64477 with another ACAT inhibitor without rigorous validation can lead to experimental failure or misinterpretation. For instance, RP-64477 demonstrates an IC50 of 113 nM in Caco-2 cells, whereas the clinically studied avasimibe requires 3.3 µM—a nearly 30-fold difference in potency [1]. More critically, RP-64477's minimal systemic absorption (<2 ng/mL at 2000 mg/kg in rats) fundamentally distinguishes its biological profile from systemically bioavailable ACAT inhibitors like RP 73163, which achieves plasma concentrations of 29 µM after a 50 mg/kg oral dose [1][2]. Consequently, experimental outcomes—particularly those involving systemic lipid metabolism or off-target effects—cannot be extrapolated from one ACAT inhibitor to another.

Potency ACAT inhibitory potency in intestinal and macrophage assays may not be replicated by other inhibitors; reported differences exceed an order of magnitude.
Exposure Systemic bioavailability profile is compound-specific; alternative ACAT inhibitors may exhibit substantial hepatic or plasma exposure, altering tissue selectivity.
Mechanism Non-competitive inhibition mechanism differs from competitive inhibitors; allosteric modulation may not translate across chemotypes.

RP-64477: Key Differentiators vs. ACAT Analogs


Potency in Caco-2 Cells vs. Avasimibe

In whole cell assays using the human intestinal Caco-2 cell line, RP-64477 inhibits ACAT activity with an IC50 of 113 nM [1]. In contrast, the ACAT inhibitor avasimibe (CI-1011) exhibits an IC50 of 3.3 µM (3,300 nM) against ACAT . This represents a 29-fold higher potency for RP-64477 in the same cellular context. This differential is critical for experimental design, as the higher potency of RP-64477 allows for lower working concentrations, potentially reducing off-target or solvent-related artifacts in cell-based assays.

Caco-2 ACAT Potency vs. Avasimibe
Reported
113 nM vs 3,300 nM
~29-fold difference
Supports intestinal ACAT study design; lower working concentration may reduce assay artifacts.
Human Caco-2 whole-cell ACAT activity assay
Cholesterol absorption ACAT inhibition Intestinal pharmacology

Potency in THP-1 Cells vs. Pactimibe

In THP-1 human monocytic cells, RP-64477 inhibits ACAT with an IC50 of 180 nM [1]. The dual ACAT1/2 inhibitor pactimibe (CS-505) requires 4.7 µM (4,700 nM) to achieve 50% ACAT inhibition in the same THP-1 cell line [2]. This equates to a 26-fold potency advantage for RP-64477. For researchers studying macrophage foam cell formation and cholesterol ester accumulation, this potency gap is substantial; it dictates the achievable level of ACAT inhibition at non-toxic concentrations and influences the interpretation of macrophage-specific lipid handling pathways.

THP-1 ACAT Potency vs. Pactimibe
Reported
180 nM vs 4,700 nM
~26-fold difference
Enables macrophage cholesterol handling studies at reduced exposure.
Human monocytic THP-1 whole-cell assay
Macrophage cholesterol metabolism ACAT inhibition Atherosclerosis

Minimal Systemic Exposure vs. RP 73163

Pharmacokinetic studies in rats reveal that RP-64477 is extremely poorly absorbed after oral administration, with plasma levels of <2 ng/mL following a massive 2000 mg/kg oral dose [1]. In stark contrast, the structurally distinct ACAT inhibitor RP 73163 demonstrates high systemic bioavailability, achieving plasma concentrations of 29 µM just 1 hour after a 50 mg/kg oral dose [2]. This fundamental pharmacokinetic divergence means RP-64477's pharmacological action is almost exclusively confined to the intestinal lumen and enterocytes, whereas RP 73163 exerts systemic effects on hepatic lipoprotein secretion and plasma lipid profiles.

Systemic Exposure vs. RP 73163
Head-to-head
vs 29 µM
Minimal systemic absorption confirmed
Gut-restricted exposure profile supports intestinal target engagement.
Rat PK; RP-64477 2000 mg/kg vs RP 73163 50 mg/kg p.o.
Pharmacokinetics Gut-restricted pharmacology Cholesterol absorption

In Vivo Cholesterol Absorption Reduction

In a validated rat model of diet-induced hypercholesterolemia (cholesterol/cholic acid-fed rats), dietary administration of RP-64477 at 0.03% w/w significantly reduced cholesterol absorption from a baseline of 94% ± 8% to 65% ± 4% [1]. This represents an absolute reduction of 29 percentage points, or a 31% relative decrease in cholesterol absorption. This in vivo efficacy is directly linked to RP-64477's potent inhibition of intestinal ACAT and provides a quantitative benchmark for researchers validating new cholesterol absorption assays or comparing the efficacy of novel compounds.

Cholesterol Absorption Reduction
Endpoint context
−31%
relative reduction in intestinal cholesterol absorption
In vivo intestinal absorption endpoint benchmark.
Cholesterol/cholic acid-fed rat model; 0.03% w/w diet
In vivo efficacy Cholesterol absorption Hypercholesterolemia

Non-Competitive Inhibition Kinetics

Kinetic analysis using a rabbit intestinal enzyme preparation revealed that RP-64477 inhibits ACAT in a non-competitive manner with respect to the substrate oleoyl-CoA [1]. This is a mechanistically distinct form of inhibition compared to competitive inhibitors, which directly compete for the substrate-binding site. Non-competitive inhibition implies that RP-64477 binds to an allosteric site on the ACAT enzyme, reducing catalytic activity regardless of substrate concentration. This mechanistic nuance is crucial for researchers studying ACAT enzymology or designing combination therapies, as the inhibitory profile cannot be overcome by simply increasing substrate availability.

Inhibition Kinetics
Class-level
Non-competitive with respect to oleoyl-CoA (allosteric modulation)
Allosteric ACAT mechanism enables substrate-independent studies.
Rabbit intestinal microsomal preparation
Enzyme kinetics Mechanism of action ACAT inhibition

RP-64477: Optimal Research and Industrial Applications


Gut-Localized ACAT Inhibition Studies

The extremely low systemic bioavailability of RP-64477 (<2 ng/mL at 2000 mg/kg in rats) makes it an ideal tool for studies focused exclusively on intestinal ACAT inhibition [1]. Researchers investigating the specific contribution of enterocyte ACAT to cholesterol absorption, chylomicron assembly, or gut hormone signaling can use RP-64477 to achieve near-complete local enzyme inhibition without the confounding influences of hepatic ACAT inhibition or systemic lipid-lowering effects. This is particularly valuable when dissecting the gut-specific versus liver-specific roles of ACAT in whole-body cholesterol homeostasis.

Non-Competitive vs. Competitive ACAT Inhibition

RP-64477's non-competitive inhibition kinetics with respect to oleoyl-CoA distinguish it mechanistically from competitive ACAT inhibitors like pactimibe (Ki 5.6 µM) [1][2]. This makes RP-64477 a valuable tool for enzymology studies aimed at understanding allosteric regulation of ACAT. It can be used in head-to-head kinetic experiments with competitive inhibitors to map the catalytic mechanism, identify potential allosteric binding pockets, and evaluate how different inhibition modalities affect cellular cholesterol esterification under varying substrate concentrations.

Cholesterol Absorption Assay Validation

The well-characterized in vivo efficacy of RP-64477—reducing cholesterol absorption from 94% ± 8% to 65% ± 4% in cholesterol/cholic acid-fed rats at 0.03% w/w dietary administration—provides a reliable quantitative benchmark for validating new experimental models of cholesterol absorption [1]. RP-64477 can serve as a positive control compound when establishing intestinal ACAT inhibition assays, testing novel formulations designed to enhance gut-localized drug delivery, or calibrating fecal dual-isotope methods for measuring cholesterol absorption in rodent models.

Application
Selection Property
Validation Focus
Gut-localized ACAT inhibition studies
Minimal systemic absorption profile
Confirm intestinal ACAT inhibition without confounding hepatic effects
Non-competitive inhibition mechanism studies
Allosteric inhibition by RP-64477
Map ACAT allosteric binding and substrate-independent effects
Cholesterol absorption model validation
Established in vivo absorption reduction endpoint
Use as reference compound to calibrate intestinal absorption assays

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